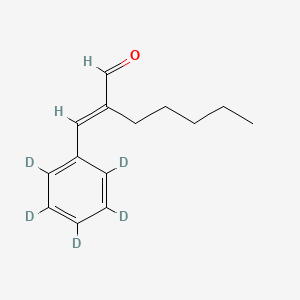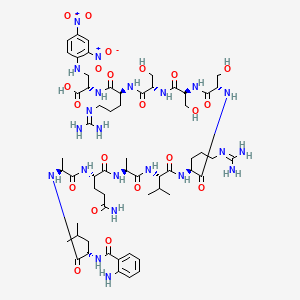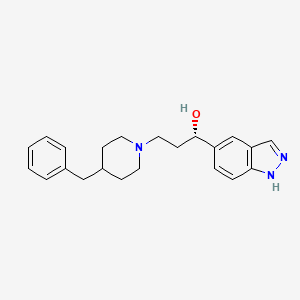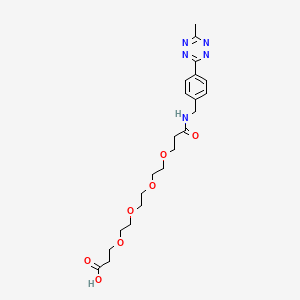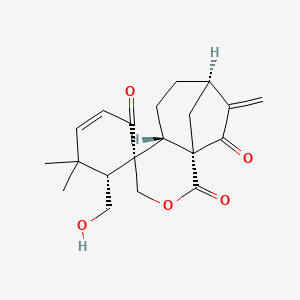
Superstolide ZJ-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZJ-101 is a structurally simplified analog of the marine natural product superstolide A, which is isolated from the New Caledonian sea sponge Neosiphonia Superstes . This compound has garnered significant attention due to its potent antiproliferative and antiadhesive effects on cancer cell lines . The unique chemical structure of ZJ-101 allows it to target and inhibit O-glycosylation, thereby modulating the endomembrane system .
Vorbereitungsmethoden
The synthesis of ZJ-101 involves the structural simplification of superstolide A. The original natural product, superstolide A, was isolated from the marine sponge Neosiphonia Superstes . Due to the scarcity of superstolide A, a truncated version was designed and synthesized in 2013, which retained the potent anticancer activity of the original compound . The synthetic route involves multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions
Analyse Chemischer Reaktionen
ZJ-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
ZJ-101 has a wide range of scientific research applications, including:
Wirkmechanismus
ZJ-101 exerts its effects by targeting and inhibiting O-glycosylation, which modulates the endomembrane system . This inhibition leads to the dysregulation of Golgi function and affects cellular processes such as cell adhesion and proliferation . The molecular targets and pathways involved include lectins and glycomics pathways, which are crucial for the selective inhibition of O-glycosylation .
Vergleich Mit ähnlichen Verbindungen
ZJ-101 is unique due to its structural simplification from superstolide A while retaining potent anticancer activity . Similar compounds include:
Superstolide A: The original natural product from which ZJ-101 is derived.
Superstolide B: Another analog of superstolide A with similar anticancer properties.
Other marine natural products: Compounds like bryostatin and halichondrin, which also exhibit potent anticancer activity. The uniqueness of ZJ-101 lies in its simplified structure, which makes it more accessible for synthesis and study while maintaining its biological activity.
Eigenschaften
Molekularformel |
C30H43NO4 |
|---|---|
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
N-[(2R,3S,4R)-3-hydroxy-4-[(1R,2E,4E,6R,7R,10E,12Z,14E,16S)-3,6,13,16-tetramethyl-9-oxo-8-oxabicyclo[14.4.0]icosa-2,4,10,12,14,19-hexaen-7-yl]pentan-2-yl]acetamide |
InChI |
InChI=1S/C30H43NO4/c1-20-11-10-13-27(33)35-29(23(4)28(34)24(5)31-25(6)32)22(3)15-14-21(2)19-26-12-8-9-17-30(26,7)18-16-20/h8,10-16,18-19,22-24,26,28-29,34H,9,17H2,1-7H3,(H,31,32)/b13-10+,15-14+,18-16+,20-11-,21-19+/t22-,23-,24-,26-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
AIIZZRMMCAVMCU-GXNNERPOSA-N |
Isomerische SMILES |
C[C@@H]1/C=C/C(=C/[C@H]2C=CCC[C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)/C |
Kanonische SMILES |
CC1C=CC(=CC2C=CCCC2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

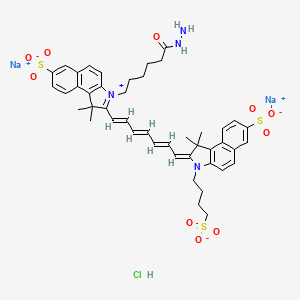
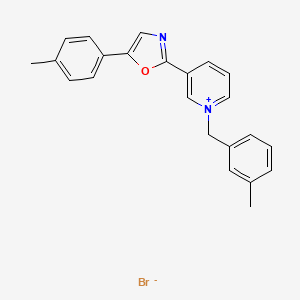
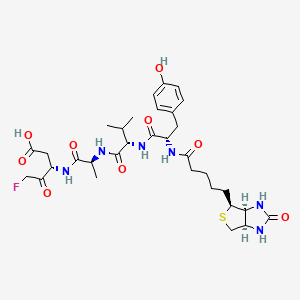
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
